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Compound of Interest

Compound Name: 1,3-Diphenylurea

Cat. No.: B7728601 Get Quote

An In-depth Technical Guide to 1,3-Diphenylurea: Molecular Structure and Properties

Introduction
1,3-Diphenylurea, also known as carbanilide, is an organic compound belonging to the

phenylurea class. Structurally, it is derived from urea with a phenyl group substituted on each

nitrogen atom.[1][2][3] This compound serves as a vital biochemical reagent and is recognized

for its role as a cytokinin, a class of plant hormones that promotes cell division and flower

development.[4][5] Beyond its endogenous presence in plants like coconut milk (Cocos

nucifera), the 1,3-diphenylurea scaffold is of significant interest in medicinal chemistry and

drug development. Its derivatives have been explored for a range of therapeutic applications,

including as anti-diabetic, anticancer, and antiviral agents, primarily due to the ability of the NH-

CO-NH scaffold to bind to diverse biological targets.

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, synthesis, and biological activities of 1,3-Diphenylurea, tailored

for researchers, scientists, and drug development professionals.

Molecular Structure and Identification
1,3-Diphenylurea is a symmetrical molecule featuring a central urea functional group flanked

by two phenyl rings. X-ray crystallography studies have determined that the compound

crystallizes in an orthorhombic system. The planarity of the nitrogen atom environments is

influenced by amide-type resonance and interaction with the aromatic systems.
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Table 1: Chemical Identifiers for 1,3-Diphenylurea

Identifier Value Source(s)

IUPAC Name 1,3-diphenylurea

Synonyms N,N'-Diphenylurea, Carbanilide

CAS Number 102-07-8

Molecular Formula C₁₃H₁₂N₂O

SMILES String O=C(Nc1ccccc1)Nc2ccccc2

InChI Key
GWEHVDNNLFDJLR-

UHFFFAOYSA-N

EC Number 203-003-7

| PubChem CID | 7595 | |

Physicochemical Properties
1,3-Diphenylurea is a white to off-white crystalline solid or powder at room temperature. It is

stable under normal conditions but is incompatible with strong oxidizing agents.

Table 2: General Physicochemical Properties of 1,3-Diphenylurea

Property Value Source(s)

Molecular Weight 212.25 g/mol

Appearance White to off-white solid/powder

Melting Point 238-241 °C (460-466 °F)

Boiling Point 262 °C (504 °F) (decomposes)

Density 1.239 - 1.32 g/cm³

| LogP | 3.00 | |
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The solubility of 1,3-Diphenylurea is a critical factor for its application. Its predominantly non-

polar nature, owing to the two bulky phenyl groups, limits its solubility in polar solvents like

water.

Table 3: Solubility of 1,3-Diphenylurea

Solvent Solubility Source(s)

Water
< 0.1 mg/mL (sparingly
soluble)

DMSO ~30 mg/mL

Dimethylformamide (DMF) ~30 mg/mL

Methanol Soluble

Ethanol Moderately soluble

Pyridine 50 mg/mL

| DMSO:PBS (pH 7.2) 1:20 | ~50 µg/mL | |

Synthesis and Purification
1,3-Diphenylurea can be synthesized through several methods. A common laboratory-scale

preparation involves the reaction of phenyl isocyanate with aniline. Another established method

is the reaction of aniline with urea.

Caption: General workflow for the synthesis of 1,3-Diphenylurea from aniline and urea.

Experimental Protocol: Synthesis from Aniline and Urea
Preparation: Dissolve 12 g of aniline hydrochloride and 6 g of urea in 50 mL of warm water in

a 250 mL flask equipped with a reflux condenser.

Reaction: Heat the solution to boiling and maintain reflux for 90 minutes. Crystalline 1,3-
Diphenylurea typically begins to precipitate after 30-40 minutes. If supersaturation occurs,

vigorous shaking can induce crystallization.
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Isolation: While still hot, quickly filter the reaction mixture using a preheated Büchner funnel

to separate the precipitated 1,3-Diphenylurea.

Washing: Wash the collected solid twice with hot water to remove any unreacted starting

materials or byproducts like 1-phenylurea.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent, such as ethanol.

Drying: Dry the purified crystals to obtain the final product. The expected melting point of the

pure compound is approximately 237-241 °C.

Biological and Pharmacological Properties
The biological significance of 1,3-Diphenylurea and its derivatives is broad, spanning from

plant physiology to potential human therapeutics.

Cytokinin Activity: 1,3-Diphenylurea exhibits weak cytokinin activity, promoting plant growth

and cell division. It has been shown to increase the fresh weight of tobacco plant tissue and

induce cytokinin autonomy in cultured bean callus tissue.

Enzyme Inhibition: The diphenylurea scaffold is a key pharmacophore in designing enzyme

inhibitors.

α-Glucosidase Inhibition: Schiff base derivatives of 1,3-diphenylurea have demonstrated

potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate

digestion. This suggests a potential therapeutic application in managing type 2 diabetes by

controlling blood glucose levels.

Kinase Inhibition (Anticancer): Novel derivatives incorporating the 1,3-diphenylurea
structure have been synthesized as dual inhibitors of c-MET and VEGFR-2, two receptor

tyrosine kinases implicated in tumor angiogenesis and metastasis. One such derivative

showed significant tumor inhibition in vivo against breast cancer models.

Caption: Inhibitory action of the 1,3-Diphenylurea scaffold on key enzymatic targets.

Key Experimental Protocols
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Protocol 1: Melting Point Determination
This protocol provides a general method for accurately measuring the melting point range of a

solid compound like 1,3-Diphenylurea.

Sample Preparation: Ensure the 1,3-Diphenylurea sample is completely dry and finely

powdered.

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the

sealed end of the tube on a hard surface to pack the solid into the bottom. A compact column

of 2-3 mm is sufficient.

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point

(approx. 240 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal

equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire sample becomes a clear liquid (T2).

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this

range is typically narrow.

Protocol 2: α-Glucosidase Inhibition Assay (Adapted)
This protocol outlines the steps to evaluate the inhibitory potential of 1,3-Diphenylurea
derivatives against α-glucosidase.
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Caption: Experimental workflow for an in vitro α-glucosidase inhibition assay.

Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the test compound

(dissolved in a suitable solvent like DMSO), and the substrate (p-nitrophenyl-α-D-

glucopyranoside, p-NPG) in a phosphate buffer (e.g., pH 6.8).

Assay Setup: In a 96-well microplate, add the enzyme solution to wells containing various

concentrations of the test compound. Include control wells with no inhibitor and a standard

inhibitor like Acarbose.

Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to

the enzyme.
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Reaction Initiation: Add the p-NPG substrate solution to all wells to start the enzymatic

reaction.

Incubation: Incubate the plate at 37 °C for 30 minutes.

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

The absorbance is proportional to the amount of p-nitrophenol produced by the enzymatic

hydrolysis of p-NPG.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the uninhibited control. Determine the IC₅₀ value, which is the concentration of the

inhibitor required to reduce enzyme activity by 50%.

Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1,3-Diphenylurea.

Table 4: Key Spectroscopic Data for 1,3-Diphenylurea

Technique Observed Peaks / Signals Source(s)

¹H NMR

δ 8.65 (s, 2H, NH), 7.45 (d,
4H, Ar-H), 7.28 (t, 4H, Ar-H),
6.96 (t, 2H, Ar-H)

(500 MHz, DMSO-d₆)

¹³C NMR

δ 153.0 (C=O), 140.2 (Ar-C),

129.3 (Ar-C), 122.3 (Ar-C),

118.7 (Ar-C)

(126 MHz, DMSO-d₆)

| IR (KBr) | 3100–3300 cm⁻¹ (N-H stretching), 1670 cm⁻¹ (Amide C=O stretching) | |

Conclusion
1,3-Diphenylurea is a foundational molecule with well-characterized structural and

physicochemical properties. Its significance extends from its natural role as a plant cytokinin to
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its modern application as a versatile scaffold in medicinal chemistry. The established protocols

for its synthesis and analysis, combined with a growing understanding of its biological targets,

make it a compound of continued interest for researchers in synthetic chemistry, plant biology,

and drug discovery. The potential to develop potent and selective enzyme inhibitors based on

the 1,3-diphenylurea framework highlights its enduring importance in the development of

novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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